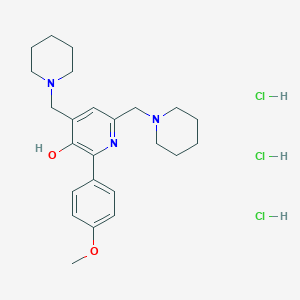
1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a butan-2-yl group and a naphthalen-2-ylsulfonyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where piperazine is reacted with butan-2-yl halide to introduce the butan-2-yl group. This is followed by the sulfonylation of the piperazine derivative with naphthalen-2-ylsulfonyl chloride under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various N-substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The compound’s structure allows it to fit into binding pockets of target proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-4-naphthalen-2-ylsulfonylpiperazine
- 1-Butan-2-yl-4-benzenesulfonylpiperazine
- 1-Butan-2-yl-4-naphthalen-1-ylsulfonylpiperazine
Uniqueness
1-Butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine is unique due to the specific combination of the butan-2-yl and naphthalen-2-ylsulfonyl groups. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the naphthalen-2-ylsulfonyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S.C2H2O4/c1-3-15(2)19-10-12-20(13-11-19)23(21,22)18-9-8-16-6-4-5-7-17(16)14-18;3-1(4)2(5)6/h4-9,14-15H,3,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSJEPGFROGKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5960152.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5960172.png)
![2-(2-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5960181.png)


![N-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5960195.png)
![N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B5960203.png)
![N-[1-(6-methoxynaphthalen-2-yl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B5960209.png)


![6-chloro-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5960226.png)
![1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinamine](/img/structure/B5960246.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5960248.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}nicotinohydrazide](/img/structure/B5960256.png)
